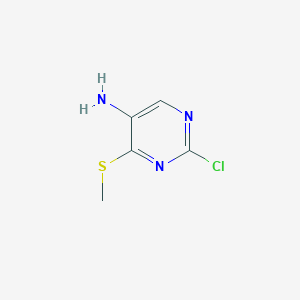
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate is an organic compound that belongs to the class of benzoic acid derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring both isopropoxy and methanesulfonyl-phenoxy groups, suggests potential utility in various chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Esterification: Starting with benzoic acid, the esterification reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) forms methyl benzoate.
Substitution Reaction:
Sulfonation: The methanesulfonyl-phenoxy group can be introduced via a sulfonation reaction using methanesulfonyl chloride and phenol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ester to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparación Con Compuestos Similares
Similar Compounds
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid: Lacks the methyl ester group.
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid propyl ester: Contains a propyl ester group.
Uniqueness
The uniqueness of Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C18H20O6S |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
methyl 3-(4-methylsulfonylphenoxy)-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C18H20O6S/c1-12(2)23-15-9-13(18(19)22-3)10-16(11-15)24-14-5-7-17(8-6-14)25(4,20)21/h5-12H,1-4H3 |
Clave InChI |
YIRNFTJYDSWBTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
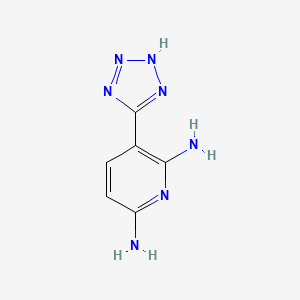

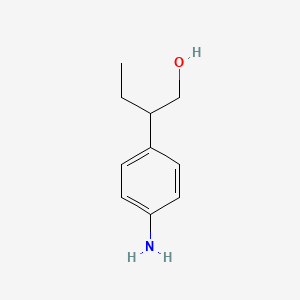
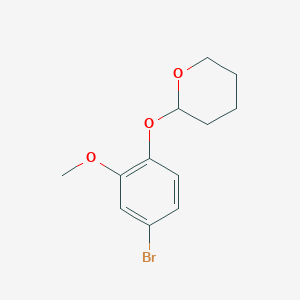



![3-[4-(2,2-Diacetylethenyl)benzylidene]-2,4-pentanedione](/img/structure/B8367698.png)
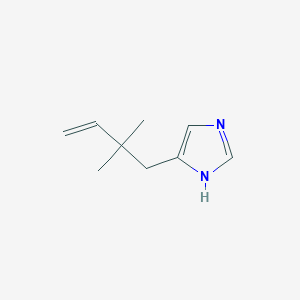
![1-Cyclopropyl-2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanol](/img/structure/B8367730.png)
![4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol](/img/structure/B8367736.png)

